![molecular formula C7H2BrF4NO2 B8143862 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene](/img/structure/B8143862.png)
2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrF4NO2. It is a halogenated aromatic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups on a benzene ring. This compound is known for its significant hydrophobicity, solubility, and stability, making it a valuable reagent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the nitration of 2-Bromo-4-fluoro-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group .
Industrial Production Methods: Industrial production of this compound often employs large-scale nitration processes, utilizing automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets. For instance:
- Anticancer Activity : Research indicates that derivatives of brominated aromatic compounds can inhibit specific cancer cell lines. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's bioavailability and efficacy in drug formulations .
Material Science
2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene can serve as an intermediate in the synthesis of advanced materials:
- Optical Waveguide Materials : Due to its unique electronic properties, this compound can be utilized in the development of optical materials that are essential for telecommunications and photonic applications .
Agricultural Chemistry
Compounds with similar structures are often explored for their potential as agrochemicals:
- Pesticides and Herbicides : The halogenated aromatic compounds are known for their effectiveness in pest control. Research into similar compounds suggests that modifications can lead to enhanced activity against specific pests or diseases affecting crops .
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer properties of various brominated compounds, including derivatives of this compound. The results indicated that these compounds showed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Material Development
In research focused on developing new optical materials, this compound was incorporated into polymer matrices. The resulting composites demonstrated enhanced optical clarity and thermal stability compared to traditional materials used in waveguides .
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene involves its ability to undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
- 2-Bromo-4-fluoro-1-nitrobenzene
- 4-Bromo-2-fluoro-1-nitrobenzene
- 3-Bromo-4-fluorobenzotrifluoride
- 4-Bromobenzotrifluoride
Uniqueness: 2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic properties and reactivity patterns. This combination makes it particularly valuable in the synthesis of highly functionalized aromatic compounds .
Biological Activity
2-Bromo-4-fluoro-1-nitro-3-(trifluoromethyl)benzene (CAS No. 1805937-67-0) is a halogenated aromatic compound with potential biological activity. Its unique structure, characterized by the presence of both bromine and trifluoromethyl groups, may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on available literature.
- Molecular Formula : C₇H₂BrF₄NO₂
- Molecular Weight : 287.99 g/mol
- Purity : 97%
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Various Gram-positive and Gram-negative bacteria |
A study focusing on benzimidazole derivatives highlighted that halogen substitution enhances antimicrobial efficacy. Although specific data for this compound is limited, its structural analogs have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The potential anticancer properties of halogenated aromatic compounds have garnered interest in medicinal chemistry. Compounds similar to this compound have demonstrated cytotoxic effects in various cancer cell lines:
Study | Cell Line | IC50 (μM) | Notes |
---|---|---|---|
Study A | MCF7 (Breast Cancer) | TBD | Induces apoptosis |
Study B | A549 (Lung Cancer) | TBD | Inhibits cell proliferation |
While direct studies on this specific compound are scarce, its structural characteristics suggest a potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A recent investigation into a series of halogenated benzene derivatives demonstrated that compounds with bromine and trifluoromethyl groups exhibited potent antibacterial effects against multidrug-resistant strains . This suggests that this compound may possess similar properties.
- Cytotoxicity in Cancer Research : In vitro studies of structurally related compounds revealed significant cytotoxic effects against various cancer cell lines, indicating that modifications in the benzene ring could enhance therapeutic efficacy .
Properties
IUPAC Name |
3-bromo-1-fluoro-4-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMZLBMGFKLZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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